molecular formula C35H52O2 B1582419 Cholesterol Phenylacetate CAS No. 33998-26-4

Cholesterol Phenylacetate

Cat. No. B1582419
CAS RN: 33998-26-4
M. Wt: 504.8 g/mol
InChI Key: JHFRODPXYCPTCM-WASXNZKASA-N
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Description

Cholesteryl phenylacetate is a cholesterol ester found associated with the neutral core of low-density lipoprotein . It is a synthetic (organic) compound with an empirical formula of C35H52O2 . The product is primarily used for research and development .


Molecular Structure Analysis

Cholesterol Phenylacetate has a complex molecular structure. The cholesterol molecule is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered . The phenylacetate part of the molecule is a two-ring structure attached to the cholesterol molecule .


Physical And Chemical Properties Analysis

Cholesteryl phenylacetate is a crystalline powder . It is stored at a temperature of -20°C . The molecular weight of Cholesteryl phenylacetate is 504.79 .

Scientific Research Applications

Application in Brain Tumor Therapy

Phenylacetate, a metabolite of phenylalanine, has been studied for its potential in treating malignant brain tumors like gliomas. Sodium phenylacetate can induce cytostasis and reverse malignant properties in cultured human glioblastoma cells. This is attributed to its ability to induce biochemical alterations similar to those in phenylketonuria-like conditions, including a decline in cholesterol synthesis from mevalonate. Since gliomas are dependent on mevalonate for sterols and isoprenoids vital for cell growth, sodium phenylacetate could affect tumor growth in vivo while sparing normal tissues. Experiments on rats with intracranial gliomas showed significant tumor suppression with no apparent host toxicity, suggesting a novel treatment approach for malignant gliomas and possibly other neoplasms (Samid et al., 1994).

Role in Pancreatic Carcinoma Treatment

Phenylacetate's growth-inhibitory effects extend to human pancreatic carcinoma. It inhibits the isoprenoid synthetic pathway, which plays a key role in tumor cell proliferation. Studies on human pancreatic carcinoma cell lines and animal models revealed that phenylacetate causes reversible in vitro growth arrest and systemic treatment results in tumor growth inhibition without host toxicity. These findings support the use of phenylacetate in treating pancreatic carcinoma, with its safety and efficacy making it an attractive therapeutic agent (Harrison et al., 1998).

Inducing Tumor Cell Differentiation

Sodium phenylacetate has been found to affect tumor cell growth and differentiation at concentrations safe for humans. It can induce granulocyte differentiation in promyelocytic leukemia cells and adipocyte conversion in mesenchymal cultures. Unlike some chemotherapeutic drugs, phenylacetate does not cause neoplastic transformation, making it effective in inducing tumor cell maturation while being free of cytotoxic and carcinogenic effects. This unique combination of effects suggests its potential use in cancer intervention (Samid et al., 1992).

Other Potential Applications

Phenylacetate has also been researched for its potential applications in other areas:

  • In human leukemic cells, phenylacetate can induce erythroid differentiation and fetal hemoglobin production, suggesting its use in treating hematopoietic neoplasms and severe hemoglobinopathies (Samid et al., 1992).
  • Phenylacetate shows multisite inhibition of cell growth in various cancer cell lines, including prostate, brain, and melanoma cells. Its cytostatic activity is linked to lipophilicity and inhibition of protein prenylation, indicating a basis for developing new treatments for human malignancies (Hudgins et al., 1995).

Safety And Hazards

Cholesteryl phenylacetate should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28+,29+,30-,31+,32+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFRODPXYCPTCM-WASXNZKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955578
Record name Cholest-5-en-3-yl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol Phenylacetate

CAS RN

33998-26-4
Record name Cholesteryl phenylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33998-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3beta-yl phenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033998264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
LE Harrison, DC Wojciechowicz, MF Brennan, PB Paty - Surgery, 1998 - Elsevier
Background: Phenylacetate is growth inhibitor for a variety of tumors at concentrations that have been safely achieved in human beings. This antitumor effect is related to inhibition of the …
Number of citations: 55 www.sciencedirect.com
SA Barnett, LW Frick, HM Baine - Analytical Chemistry, 1980 - ACS Publications
… After the final ether transfer has beenevaporated to dryness, 1 mL of cholesterol phenylacetate internal standard solution dissolved in equal parts ofethyl acetate and acetonitrile is …
Number of citations: 118 pubs.acs.org
M Tavares, R Ramasseul, JC Marchon - Catalysis letters, 1990 - Springer
… Dehydrocholesterol acetate _1 and benzoate 2, stigmasterol acetate 4_, cholesterol phenylacetate _6, butyrate _7, crotonate _8, hydrocinnamate _9, cinnamate 10, oleate 11, and …
Number of citations: 22 link.springer.com
P Villo, O Dalla-Santa, Z Szabó… - The Journal of Organic …, 2020 - ACS Publications
This work describes the use of kinetics as a tool for rational optimization of an esterification process with down to equimolar ratios of reagents using a recyclable commercially available …
Number of citations: 15 pubs.acs.org
S Okamoto - 2010 - open.library.ubc.ca
Rhodococcus jostii RHA1 grows on various nitriles. Proteomic studies revealed that RHA1 utilizes an nth pathway, which includes an Fe³⁺-dependent nitrile hydratase (NHase), to …
Number of citations: 1 open.library.ubc.ca
BA Bidlingmeyer - 1987 - books.google.com
This volume provides a straightforward approach to isolation and purification problems with a thorough presentation of preparative LC strategy including the interrelationship between …
Number of citations: 110 books.google.com
OV Rybakova, EF Safonova, AI Slivkin - 2008 - Springer
Determination of the content of vitamin D is a rather difficult problem. In the present study, we have compared methods that are most widely used for determining group D vitains. In …
Number of citations: 3 link.springer.com
T Kaku - 1996 - search.proquest.com
from any type of computer printer. Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
JB Green, PL Grizzle - Trace Analysis: Volume 2, 2013 - books.google.com
Although other factors have contributed, much of the current popularity and rapid growth of high-performance liquid chromatography (HPLC) has resulted directly from the development …
Number of citations: 10 books.google.com

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